molecular formula C17H16INO3 B8378762 benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate

benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate

Cat. No.: B8378762
M. Wt: 409.22 g/mol
InChI Key: NVTZHFNZUUNCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate is a useful research compound. Its molecular formula is C17H16INO3 and its molecular weight is 409.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C17H16INO3/c18-16-7-14-9-19(8-13(14)6-15(16)10-20)17(21)22-11-12-4-2-1-3-5-12/h1-7,20H,8-11H2

InChI Key

NVTZHFNZUUNCTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2CN1C(=O)OCC3=CC=CC=C3)I)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl 5-methyl 6-iodo-1,3-dihydro-2H-isoindole-2,5-dicarboxylate (104 mg, 0.238 mmol) in THF (5 mL) at −78° C. under N2, was added dropwise 1N Super Hydride in THF (476 uL, 0.476 mmol). The mixture was stirred at −78° C. for 2 h. The reaction mixture was quenched with 1N HCl. The aqueous layer was extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to provide benzyl 5-(hydroxymethyl)-6-iodo-1,3-dihydro-2H-isoindole-2-carboxylate. LCMS calc.=432.0; found=431.9 (M+Na)+. 1H NMR (500 MHz, CDCl3): δ 7.76-7.70 (2 s, 1H); 7.45-7.35 (m, 6H); 5.24 (s, 2H); 4.76-4.67 (m, 4H); 2.18 (br s, 1H).
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
476 μL
Type
solvent
Reaction Step One

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